Lipophilicity (XLogP3) Differentiation: 3-Isopropoxy Substitution Confers Intermediate LogP Between Unsubstituted Phenyl and 2-Chloro Analogs
The target compound exhibits an XLogP3 of 4.0, representing a 0.7 log unit increase in lipophilicity relative to the unsubstituted phenyl comparator 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (XLogP3 = 3.3) [1][2]. This places the compound in an intermediate lipophilicity range compared to the 2-chlorobenzylidene analog (XLogP3 = 4.7) [3] and the 4-isopropylbenzylidene/2-methoxy analog (XLogP3 = 4.4) [4]. The 0.7 log unit increase corresponds to approximately a 5-fold increase in partition coefficient, which is predicted to enhance passive membrane permeation while remaining below the Lipinski alert threshold of LogP > 5 [1][2].
| Evidence Dimension | Lipophilicity (XLogP3 computed) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol: XLogP3 = 3.3; 4-((2-Chlorobenzylidene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol: XLogP3 = 4.7; 4-((4-Isopropylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: XLogP3 = 4.4 |
| Quantified Difference | +0.7 vs. unsubstituted phenyl; -0.7 vs. 2-chloro analog; -0.4 vs. 4-isopropyl/2-methoxy analog |
| Conditions | XLogP3-AA computed values from PubChem 2025.09.15 release |
Why This Matters
A 0.7 log unit difference in XLogP3 translates to a ~5-fold difference in octanol-water partitioning, which can significantly alter cell permeability, tissue distribution, and non-specific protein binding in biological assays.
- [1] PubChem. (2026). Computed Properties for CID 6887871: 4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol. View Source
- [2] PubChem. (2026). Computed Properties for CID 935263: 2,4-Dihydro-5-phenyl-4-[(phenylmethylene)amino]-3H-1,2,4-triazole-3-thione (CAS 22706-12-3). View Source
- [3] PubChem. (2026). Computed Properties for CID 6889555: 4-((2-Chlorobenzylidene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 585564-01-8). View Source
- [4] PubChem. (2026). Computed Properties for CID 6879778: 4-((4-Isopropylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 478257-22-6). View Source
